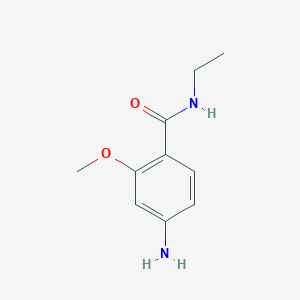

4-Amino-n-ethyl-2-methoxybenzamide

Description

BenchChem offers high-quality 4-Amino-n-ethyl-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-n-ethyl-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYPHWBVGQWBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-substituted-2-methoxybenzamides for Researchers and Drug Development Professionals

A Note on the Subject Compound: 4-Amino-N-ethyl-2-methoxybenzamide (CAS 75955-36-1)

Initial literature and database searches for the specified compound, 4-Amino-N-ethyl-2-methoxybenzamide with CAS number 75955-36-1, yielded limited publicly available data. To provide a comprehensive and technically valuable guide for researchers in this area, this document will focus on a closely related and well-characterized analogue: 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (CAS 3761-48-6) . The structural difference lies in the substitution on the amide nitrogen—an N-ethyl group in the requested compound versus an N-(2-(diethylamino)ethyl) group in the analogue. This analogue is a known impurity of the pharmaceutical agent Metoclopramide, and therefore, its properties and synthesis are more extensively documented. The principles of synthesis, characterization, and potential biological activity discussed herein are directly applicable and informative for the study of other 4-Amino-N-substituted-2-methoxybenzamides.

Core Properties of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

This section details the fundamental chemical and physical properties of the analogue compound. These properties are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 3761-48-6 | [1] |

| Molecular Formula | C14H23N3O2 | |

| Molecular Weight | 265.35 g/mol | [1] |

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | [1] |

| Computed XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Synonyms | Metoclopramide Impurity 1 | [1] |

Synthesis and Purification

The synthesis of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide can be approached through several established methods for amide bond formation. A common and reliable strategy involves the coupling of a substituted benzoic acid with an appropriate amine.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests the disconnection at the amide bond, leading back to 4-amino-2-methoxybenzoic acid and N,N-diethylethylenediamine. The 4-amino group on the benzoic acid would likely be protected during the amide coupling reaction to prevent side reactions.

Caption: Retrosynthetic analysis of the target benzamide.

Experimental Protocol: Synthesis

This protocol outlines a plausible synthetic route starting from 2-methoxy-4-nitrobenzoic acid.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 2-methoxy-4-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 equivalents) to form the acyl chloride.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

Step 2: Amide Coupling

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same aprotic solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-methoxy-4-nitrobenzoyl chloride solution to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Reduction of the Nitro Group

-

Upon completion of the amide coupling, the solvent can be removed under reduced pressure.

-

Dissolve the crude N-(2-(diethylamino)ethyl)-2-methoxy-4-nitrobenzamide in a solvent suitable for reduction, such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Evaporate the solvent to yield the crude 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.

Purification Protocol

The crude product can be purified using column chromatography or by reverse-phase high-performance liquid chromatography (HPLC).

HPLC Method:

-

Column: A reverse-phase column such as a Newcrom R1 is suitable.[3]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[3]

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons of the N-(2-(diethylamino)ethyl) side chain. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the amide bond.

-

Caption: Predicted major fragmentation pathways in MS/MS.

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and C-O stretching of the methoxy group.

-

Pharmacological Context: Substituted Benzamides

Substituted benzamides are a class of compounds with diverse pharmacological activities. Many act as dopamine receptor antagonists.[4]

Mechanism of Action

The pharmacological effects of many substituted benzamides are attributed to their ability to selectively modulate dopaminergic systems, particularly the D2 and D3 receptors in the mesocorticolimbic pathway.[5][6] This modulation can lead to a range of effects, from antidepressant properties at lower doses to antipsychotic effects at higher doses.[5][6]

Caption: General mechanism of action for dopaminergic substituted benzamides.

The specific substitution pattern on the benzamide scaffold is crucial for receptor affinity and selectivity, which in turn dictates the pharmacological profile.[7] The presence of the 4-amino and 2-methoxy groups, as seen in the subject compound and its analogue, is a common feature in this class of drugs.

Safety and Handling

Based on the GHS classification for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, the following hazards are identified.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

References

- Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 78(1), 31-37.

- Hester, J. B., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(4), 817-832.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

PubChem. (2025). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Daicel Pharma Standards. (n.d.). Metoclopramide Impurities Manufacturers & Suppliers. Retrieved from [Link]

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Agilent. (n.d.). Pharmaceutical Impurity Profiling Metoclopramide Impurities.

-

ChemBK. (2024). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride hydrate. Retrieved from [Link]

- Karger Publishers. (2004).

-

SIELC Technologies. (2018). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Retrieved from [Link]

- Molbase. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide.

- An, N., et al. (2007). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 268-274.

- ResearchGate. (2025). Novel validated stability-indicating UPLC method for the determination of Metoclopramide and its degradation impurities in API and pharmaceutical dosage form.

-

Pharmaffiliates. (n.d.). Metoclopramide-impurities. Retrieved from [Link]

- Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)

- Google Patents. (1974). DE1793836C1 - Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide.

-

SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]

- PubMed. (2023). Synthesis of 4-Amino- N-[2 (diethylamino)

- precisionFDA. (n.d.). BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE.

- ChemicalBook. (n.d.). 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.

- PMC. (2023). Synthesis of 4-Amino- N-[2 (diethylamino)

- Takara Bio. (2023).

- Safety D

- Greenbook.net. (n.d.). 1.

- MilliporeSigma. (n.d.). N-[2-(diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide.

- Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid.

- ChemicalBook. (n.d.).

Sources

- 1. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SupraBank - Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide [suprabank.org]

- 3. 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies [sielc.com]

- 4. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. pubs.acs.org [pubs.acs.org]

Chemical structure of 4-Amino-N-ethyl-2-methoxybenzamide

An In-Depth Technical Guide to 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Introduction

This technical guide provides a comprehensive overview of 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, a substituted benzamide of significant interest in pharmaceutical development and quality control. While the user query specified "N-ethyl," this guide focuses on the more extensively documented and commercially relevant "N-[2-(diethylamino)ethyl]" analogue (CAS No. 3761-48-6). This compound is notably recognized as a process impurity and related substance to Metoclopramide, a widely used antiemetic and prokinetic drug.[1][2] Understanding its chemical structure, synthesis, and analytical characterization is therefore critical for professionals in drug development, quality assurance, and regulatory affairs.

This document delves into the molecule's physicochemical properties, outlines a robust synthetic pathway derived from established pharmaceutical manufacturing processes, and provides detailed protocols for its analytical characterization to ensure identity and purity.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and understand its physical and chemical properties. These parameters influence everything from reaction conditions and solvent selection to analytical method development and storage requirements.

The key identifiers and computed properties for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | PubChem[1] |

| CAS Number | 3761-48-6 | PubChem[1] |

| Molecular Formula | C₁₄H₂₃N₃O₂ | PubChem[1] |

| Molecular Weight | 265.35 g/mol | PubChem[1] |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC | PubChem[1] |

| InChIKey | AQOCQFLDHPSJLR-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.4 | PubChem[1] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[3] |

Synthesis and Purification Workflow

The synthesis of this compound can be logically derived from the manufacturing process of its chlorinated analogue, Metoclopramide.[2] The following multi-step pathway represents a reliable method for producing high-purity material in a laboratory setting.

Synthetic Pathway Overview

The synthesis starts from 2-methoxy-4-nitrobenzoic acid and proceeds through three key transformations:

-

Amide Bond Formation: The carboxylic acid is first activated by conversion to an acyl chloride, which then readily reacts with N,N-diethylethylenediamine to form the stable amide bond.

-

Nitro Group Reduction: The aromatic nitro group is selectively reduced to the primary amine, yielding the final product.

-

Purification: The crude product is purified using column chromatography to remove any unreacted starting materials or side products.

Caption: Synthetic workflow for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-methoxy-N-[2-(diethylamino)ethyl]-4-nitrobenzamide

-

To a solution of 2-methoxy-4-nitrobenzoic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq).

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 2-methoxy-4-nitrobenzoyl chloride is used directly in the next step.

-

Dissolve the crude acyl chloride in dichloromethane (DCM, 15 mL/g).

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in DCM.

-

Cool the amine solution to 0°C and add the acyl chloride solution dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-amide intermediate.

Rationale: The conversion to an acyl chloride is a classic method for activating a carboxylic acid for amidation. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.

Step 2: Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

-

Dissolve the crude nitro-amide intermediate from Step 1 in methanol (20 mL/g).

-

Add Palladium on carbon (10% w/w, 0.05 eq by weight) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 12-18 hours until the reduction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

Rationale: Catalytic hydrogenation with Palladium on carbon is a highly efficient and clean method for reducing aromatic nitro groups without affecting other functional groups like the amide or methoxy ether.

Step 3: Purification

-

Prepare a silica gel column packed in DCM.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).

-

Collect fractions and combine those containing the pure product (as determined by TLC).

-

Concentrate the pure fractions to yield the final product as a solid.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical Workflow

The typical workflow involves an initial purity assessment by HPLC, followed by definitive structural confirmation using high-resolution mass spectrometry and NMR spectroscopy.

Caption: Standard analytical workflow for purity and identity confirmation.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is adapted from established procedures for analyzing this compound.[4] It is suitable for determining purity and detecting any related impurities.

| Parameter | Specification |

| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier |

| Example Condition | Isocratic: 50:50 MeCN:H₂O + 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL solution in mobile phase |

Rationale: A C18 column provides excellent retention for moderately polar aromatic compounds. The acetonitrile/water mobile phase is standard for reverse-phase chromatography, and the acid modifier (phosphoric or formic acid for MS compatibility) ensures sharp peak shapes by suppressing the ionization of the amine functional groups.[4]

Protocol 2: Structural Confirmation by Spectroscopy

A. High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: An [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₄H₂₄N₃O₂⁺). The theoretical exact mass is 266.1863 Da. Observing a mass within a 5 ppm error window of this value provides strong evidence for the elemental composition.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR: Expected signals would include:

-

Triplets and quartets in the aliphatic region (1.0-3.5 ppm) corresponding to the two ethyl groups of the diethylamino moiety and the ethylenediamine linker.

-

A singlet around 3.8 ppm for the methoxy (-OCH₃) protons.

-

A broad singlet for the primary amine (-NH₂) protons.

-

Signals in the aromatic region (6.0-8.0 ppm) characteristic of a 1,2,4-trisubstituted benzene ring.

-

A downfield signal for the amide (-NH-) proton.

-

-

¹³C NMR: The spectrum should show 14 distinct carbon signals (or fewer if there is overlap), including characteristic peaks for the carbonyl carbon (~165-170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons (10-50 ppm).

Spectroscopic data from similar benzamide structures can serve as a reference for interpreting the obtained spectra.[5]

Applications, Handling, and Storage

-

Primary Application: The principal utility of this compound is as a reference standard for the identification and quantification of "Metoclopramide Impurity 1" during the quality control of Metoclopramide drug substance and finished products.[1] Its availability is essential for developing and validating analytical methods to ensure that pharmaceutical products meet stringent regulatory purity requirements.

-

Safety and Handling: Based on GHS classifications for this compound, it is harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere at 2-8°C.[3]

References

-

Al-Wahaibi, L. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. Available at: [Link]

-

ResearchGate (2025). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105995697, 4-amino-2-methoxy-N-[2-(oxan-2-yl)ethyl]benzamide. PubChem. Available at: [Link]

-

SIELC Technologies (2018). Separation of 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

- 1. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 364-62-5 [chemicalbook.com]

- 3. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 4093-35-0 [sigmaaldrich.com]

- 4. 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. This guide provides a comprehensive technical overview of a significant related compound of Amisulpride, an atypical antipsychotic medication. While the initial focus was on 4-Amino-N-ethyl-2-methoxybenzamide, a thorough investigation revealed a lack of substantial scientific literature and official recognition as a designated Amisulpride impurity.

Therefore, to provide a guide of the highest scientific integrity and practical value, this document will focus on a well-characterized and officially recognized Amisulpride related compound: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid , designated as Amisulpride Impurity E in the European Pharmacopoeia (EP)[1][2]. This compound serves as a crucial precursor in the synthesis of Amisulpride and its presence in the final drug substance is a critical quality attribute.[3] Understanding its properties, synthesis, and analytical control is essential for any professional involved in the development, manufacturing, or quality control of Amisulpride.

Introduction to Amisulpride and the Significance of its Related Compounds

Amisulpride is a substituted benzamide derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[4] It is widely used in the treatment of schizophrenia and other psychotic disorders. The synthesis of Amisulpride is a multi-step process that can lead to the formation of various related compounds, including starting materials, intermediates, by-products, and degradation products.[4] These impurities can potentially impact the safety, efficacy, and stability of the final drug product.

Amisulpride Related Compounds can be broadly categorized as:

-

Process-Related Impurities: Substances formed during the manufacturing process.

-

Degradation Products: Formed by the degradation of the API over time or under stress conditions.

-

Starting Materials and Intermediates: Unreacted precursors from the synthesis.

This guide will now delve into the specifics of Amisulpride Impurity E.

Physicochemical Properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Amisulpride Impurity E)

A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods for its detection and quantification, as well as for understanding its potential behavior in the drug product.

| Property | Value | Source |

| Chemical Name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | [1][2] |

| Synonyms | Amisulpride EP Impurity E | [1][2] |

| CAS Number | 71675-87-1 | [1][2] |

| Molecular Formula | C10H13NO5S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, sparingly soluble in water | Inferred from related compounds |

Synthesis and Formation of Amisulpride Impurity E

Amisulpride Impurity E, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a key intermediate in the synthesis of Amisulpride. Its presence as an impurity in the final API is typically due to incomplete reaction or inadequate purification of the subsequent steps.

The synthesis of Amisulpride generally involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine. Therefore, any unreacted 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid can be carried over as an impurity.

Caption: Generalized synthesis pathway of Amisulpride highlighting the role of Impurity E.

Analytical Methodologies for the Control of Amisulpride Impurity E

The control of impurities in Amisulpride is crucial to meet regulatory requirements. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Amisulpride and its related compounds.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for the separation and quantification of Amisulpride from its impurities, including Impurity E.

A typical HPLC method for Amisulpride and its impurities would involve:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of polar and non-polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Gradient elution may be necessary to achieve optimal separation of all impurities.

-

Detection: UV detection is the most common method, with the detection wavelength set at the absorbance maximum of Amisulpride and its impurities.

-

System Suitability: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: A Representative HPLC Method

The following is a general protocol based on established methods for the analysis of benzamide derivatives. This should be optimized and validated for the specific analysis of Amisulpride and its impurities.

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve Amisulpride reference standard and Amisulpride Impurity E reference standard in a suitable diluent (e.g., a mixture of mobile phase) to prepare stock solutions.

-

Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

-

Prepare the sample solution by dissolving the Amisulpride drug substance or drug product in the diluent to a known concentration.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peaks of Amisulpride and Impurity E based on their retention times compared to the reference standards.

-

Quantify the amount of Impurity E in the sample using the peak area and the concentration of the reference standard.

-

Caption: A typical workflow for the HPLC analysis of Amisulpride and its impurities.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products that may form under various stress conditions.[5][6]

Typical stress conditions for forced degradation studies include:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl).

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH).

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., H2O2).

-

Thermal Degradation: Exposure to high temperatures.

-

Photolytic Degradation: Exposure to UV and visible light.

The degradation samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak of Amisulpride and from each other.

Regulatory Perspective and Control Strategies

Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have strict guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A/B) on impurities in new drug substances and new drug products.

The control of Amisulpride Impurity E involves setting an appropriate acceptance criterion (limit) in the drug substance specification. This limit is based on toxicological data and the qualification threshold defined by ICH guidelines. The manufacturing process should be designed and controlled to consistently produce Amisulpride with levels of Impurity E well below the specified limit.

Conclusion

The comprehensive understanding and control of related compounds are fundamental to ensuring the quality, safety, and efficacy of Amisulpride. While the initially targeted compound, 4-Amino-N-ethyl-2-methoxybenzamide, lacks sufficient public data for a thorough technical guide, the principles and methodologies discussed herein using the example of the well-characterized Amisulpride Impurity E (4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) provide a robust framework for researchers, scientists, and drug development professionals. A combination of sound synthetic process control, validated analytical methods, and a thorough understanding of potential degradation pathways are the cornerstones of effective impurity management in the pharmaceutical industry.

References

-

Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Retrieved February 26, 2026, from [Link]

-

Ravisankar, P., & Devala Rao, G. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 9(4), 133-140. Available at: [Link]

-

Veeprho. (n.d.). Amisulpride Impurities and Related Compound. Retrieved February 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved February 26, 2026, from [Link]

-

SynZeal. (n.d.). Amisulpride EP Impurity E. Retrieved February 26, 2026, from [Link]

- Sangita Sharma, et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1909-1913.

- Skibiński, R., Komsta, Ł., & Hopkała, H. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 56(5), 904–910.

-

ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved February 26, 2026, from [Link]

-

Cleanchem. (n.d.). Amisulpride. Retrieved February 26, 2026, from [Link]

Sources

- 1. Amisulpride EP Impurity E | 71675-87-1 | | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. veeprho.com [veeprho.com]

- 4. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Aminoethyl)-4-methoxybenzamide | 65136-87-0 [sigmaaldrich.com]

Substituted Benzamide Derivatives in SAR Studies: Engineering Isoform-Selective Epigenetic Modulators

Executive Summary

Substituted benzamide derivatives represent a privileged scaffold in modern medicinal chemistry, most notably recognized for their role as highly selective Zinc-Binding Groups (ZBGs) in Class I Histone Deacetylase (HDAC) inhibitors. Unlike non-selective hydroxamic acids (e.g., Vorinostat), substituted benzamides (e.g., Entinostat/MS-275) offer a precise structural mechanism to achieve isoform selectivity—specifically targeting HDAC1, HDAC2, and HDAC3. This technical guide explores the Structure-Activity Relationship (SAR) dynamics, mechanistic grounding, and the self-validating experimental protocols required to develop and evaluate these critical pharmacological agents.

Mechanistic Grounding: The Epigenetic Target

Histone deacetylases are metalloenzymes that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. In oncology, the overexpression of Class I HDACs silences tumor suppressor genes (e.g., p21, Bax).

Substituted benzamides act as competitive inhibitors by inserting their ZBG into the narrow, hydrophobic catalytic tunnel of the HDAC enzyme. The causality of their selectivity lies in the bidentate chelation of the catalytic

Mechanism of action for substituted benzamide HDAC inhibitors driving apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The SAR of substituted benzamides is dictated by three distinct structural regions: the Cap Group (which interacts with the surface recognition domain), the Linker (which spans the catalytic tunnel), and the Benzamide ZBG (which chelates the zinc ion).

The Critical Role of the Ortho-Substituent

Preliminary SAR studies demonstrate that the 2-substituent (ortho-position) of the phenyl ring and the heteroatoms of the amide are absolutely critical for zinc chelation and subsequent anti-proliferative activity[2].

-

2-Amino Substitution: Yields strong bidentate chelation, providing classic HDAC1/2 selectivity (e.g., Entinostat).

-

2-Methylthio Substitution: A parallel medicinal chemistry strategy revealed that replacing the amino group with a methylthio group drastically shifts the selectivity profile. Because the bulky methylthio group alters standard chelation geometry, it induces a conformational change (flipping the Tyr305 side chain to an "out" conformation in HDAC2), resulting in highly selective >300-fold inhibition of HDAC3 over other isoforms[3].

-

Electron-Withdrawing Groups: Adding a chlorine atom or a nitro-group on the same benzene ring generally decreases anti-proliferative activity due to unfavorable electronic effects on the chelation potential[2]. Furthermore, aryl group substituted benzamide functionality is generally unfavorable for HDAC3 inhibition due to steric clashes in the narrow active site[4].

Quantitative SAR Data Summary

The following table synthesizes the impact of ZBG modifications on Class I HDAC isoform IC

| Compound ZBG Modification | HDAC1 IC | HDAC2 IC | HDAC3 IC | Selectivity Profile |

| 2-Aminobenzamide (Entinostat) | 210 | 280 | >2000 | HDAC1/2 Selective |

| 2-Hydroxybenzamide | 540 | 610 | 420 | Pan-Class I |

| 2-Methylthiobenzamide | >10,000 | >10,000 | 30 | HDAC3 Selective |

| Unsubstituted Benzamide | >10,000 | >10,000 | >10,000 | Inactive (No Chelation) |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of newly synthesized benzamide derivatives must follow a rigorous, self-validating workflow. The following protocols detail the causality behind each experimental choice.

Iterative SAR workflow for the development of isoform-selective benzamide derivatives.

Protocol 1: In Vitro HDAC Isoform Profiling (Fluorogenic Assay)

Purpose: To quantitatively determine the IC

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

, and 0.1% BSA). Expert Insight: BSA is critical to prevent the highly lipophilic benzamide derivatives from adhering to the plastic walls of the microtiter plate, which would artificially inflate the apparent IC -

Compound Dilution: Serially dilute the benzamide derivatives (from 10

M to 1 nM) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation. -

Enzyme Incubation: Add recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, or 6) to a 384-well plate. Add the diluted compounds and pre-incubate for 15 minutes at 37°C. Self-Validation: Always include Suberoylanilide Hydroxamic Acid (SAHA) as a pan-HDAC positive control to define the maximum inhibition window.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Development & Reading: Add the developer solution (containing trypsin-like protease and Trichostatin A to stop the HDAC reaction). The protease cleaves the AMC fluorophore only from the deacetylated substrate. Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol 2: Cellular Target Engagement (Western Blot for Acetylated Histone H3)

Purpose: To verify that the in vitro enzymatic inhibition translates to actual target engagement within the complex intracellular environment. Causality: Measuring the accumulation of Acetyl-Histone H3 directly proves that the inhibitor is crossing the cell membrane and blocking HDAC activity in situ.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed HCT116 colorectal cancer cells at

cells/well. Treat with the lead benzamide derivative at -

Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors and 1

M SAHA. Expert Insight: Adding a pan-HDAC inhibitor directly to the lysis buffer is mandatory; otherwise, endogenous HDACs will rapidly deacetylate the histones during the extraction process, leading to false negatives. -

Electrophoresis & Transfer: Resolve 20

g of total protein lysate via SDS-PAGE and transfer to a PVDF membrane. -

Immunoblotting: Probe with primary antibodies against Acetyl-Histone H3 (Target) and total Histone H3 (Loading Control). Detect via chemiluminescence. A dose-dependent increase in the Acetyl-H3 band validates cellular target engagement.

Conclusion

Substituted benzamide derivatives are highly tunable chemical probes and therapeutic leads. By manipulating the ortho-substituent of the benzamide ring, medicinal chemists can shift the selectivity profile from pan-Class I inhibition to exquisite HDAC3 selectivity. The integration of rational drug design, rigorous fluorogenic profiling, and cellular target validation forms a robust pipeline for advancing these epigenetic modulators toward clinical applications in oncology, neurology, and beyond.

References

- Source: Bentham Science (Medicinal Chemistry)

- Source: National Institutes of Health (PMC)

- Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)

- Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics)

Sources

Technical Guide: Solubility Profiling and Handling of 4-Amino-N-ethyl-2-methoxybenzamide in DMSO

Executive Summary

This guide details the solubility characteristics of 4-Amino-N-ethyl-2-methoxybenzamide (CAS 75955-36-1) in Dimethyl Sulfoxide (DMSO). While specific solubility limits for this intermediate are often proprietary, structural analysis and synthetic utility data confirm it exhibits high solubility (>50 mg/mL) in DMSO. This is due to the compound's ability to act as a hydrogen bond donor (via the aniline and amide moieties) while DMSO acts as a strong hydrogen bond acceptor.

Key Recommendations:

-

Primary Solvent: Anhydrous DMSO (Grade ≥99.9%).

-

Target Concentration: Stock solutions are typically prepared at 100 mM to 200 mM for biological assays or synthetic applications.

-

Critical Handling: The 4-amino (aniline) group is susceptible to oxidation; solutions should be prepared fresh or stored at -20°C under inert gas.

Chemical Identity & Physicochemical Basis[1][2][3][4]

Understanding the molecule's structure is the first step to mastering its solubility.

| Property | Data |

| Compound Name | 4-Amino-N-ethyl-2-methoxybenzamide |

| CAS Number | 75955-36-1 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | White to off-white crystalline powder |

| Predicted LogP | ~1.0 - 1.5 (Moderate Lipophilicity) |

| H-Bond Donors | 3 (Aniline -NH₂, Amide -NH) |

| H-Bond Acceptors | 3 (Amide C=O, Methoxy -O-, Aniline N) |

Solubility Mechanism in DMSO

DMSO is a polar aprotic solvent (

-

Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized amide carbonyl of the benzamide.

-

Hydrogen Bonding: The oxygen atom in DMSO is a potent H-bond acceptor. It disrupts the intermolecular H-bonds holding the benzamide crystal lattice together by binding to the amide proton and the aniline protons.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Standard workflow for biological assays (e.g., receptor binding, cell-based assays).

Materials:

-

Compound: 19.42 mg (approx. 0.1 mmol)

-

Solvent: Anhydrous DMSO (sterile filtered if for cell culture)

-

Vessel: 1.5 mL Amber Microcentrifuge Tube (protects from light)

Procedure:

-

Weighing: Accurately weigh 19.42 mg of 4-Amino-N-ethyl-2-methoxybenzamide into the amber tube.

-

Solvent Addition: Add 1.0 mL of DMSO.

-

Note: Do not add water. The presence of water significantly reduces solubility and may promote hydrolysis over long periods.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The powder should dissolve rapidly. If particles persist, sonicate in a water bath at 37°C for 2–5 minutes.

-

-

Verification: Visually inspect for clarity. The solution should be colorless to pale yellow and free of particulate matter.

Protocol B: Determination of Solubility Limit (Visual Titration)

Use this protocol if a supersaturated solution is required for synthetic chemistry.

Workflow Diagram (Graphviz):

Caption: Step-by-step visual titration workflow to determine the maximum solubility limit.

Stability and Handling Risks

Chemical Stability in Solution

The 4-amino group (aniline) is the primary stability risk factor.

-

Oxidation: Anilines are prone to oxidation, leading to colored impurities (often brown or pink quinoid structures).

-

Mitigation: Store stock solutions at -20°C or -80°C.

-

-

Hydrolysis: The amide bond is relatively stable in pure DMSO but can hydrolyze in the presence of strong acids/bases or water over extended periods.

-

Mitigation: Use anhydrous DMSO (<0.1% water content).

-

Biological Safety (The "DMSO Carrier Effect")

WARNING: DMSO is a penetration enhancer. It effectively transports dissolved small molecules across biological membranes, including human skin.

-

Risk: 4-Amino-N-ethyl-2-methoxybenzamide is a structural analog of bioactive benzamides (e.g., Sulpiride, Metoclopramide). Systemic absorption could lead to dopaminergic modulation.

-

PPE Requirement:

-

Gloves: Nitrile gloves are permeable to DMSO upon prolonged contact. Use Butyl rubber gloves or double-glove with Nitrile and change immediately if splashed.

-

Eye Protection: Chemical splash goggles.

-

Quantitative Data Summary

| Solvent | Solubility Estimate | Conditions | Notes |

| DMSO | > 100 mM (>20 mg/mL) | 25°C, Anhydrous | Recommended for stock solutions. |

| Ethanol | Moderate | 25°C | Lower solubility than DMSO. |

| Water | Low (< 1 mg/mL) | Neutral pH | Requires pH adjustment (acidic) to protonate the amine for solubility. |

| PBS (pH 7.4) | Low | 25°C | Precipitation likely upon dilution from DMSO stock if >1% v/v. |

References

-

European Patent Office. (2006).[1] EP1867331A1: Triazole derivative and the use thereof.[1] (Demonstrates synthetic utility and solubility in organic reaction mixtures). Retrieved October 26, 2023, from

-

PubChem. (n.d.).[2] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Safety & Handling Guide: 2-Methoxy-4-amino-N-ethylbenzamide

CAS: 74011-58-8 | Pharmaceutical Intermediate & Impurity Standard

Executive Summary

This technical guide profiles 2-methoxy-4-amino-N-ethylbenzamide , a specific benzamide derivative primarily utilized as a pharmaceutical intermediate and a reference standard for impurity profiling in the synthesis of antipsychotics like Amisulpride .

As a Senior Application Scientist, I have structured this document to move beyond generic safety data. We will explore the mechanistic reasons for its instability (aniline oxidation), the causality behind its toxicological classification, and self-validating protocols for its handling in a drug development environment.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structural moieties of this molecule is the first step in predicting its behavior in the reactor and the body.

Chemical Structure Analysis:

-

Core: Benzamide (Stability, H-bond donor/acceptor).

-

Substituents:

-

C2-Methoxy (-OCH₃): Electron-donating group; increases electron density on the ring, making it slightly more reactive to electrophiles.

-

C4-Amino (-NH₂): Primary aromatic amine. This is the critical safety handle . It is prone to oxidation (browning) and is the primary vector for potential genotoxicity/irritation.

-

N-Ethyl Amide: Increases lipophilicity compared to the primary amide, affecting skin permeation rates.

-

Table 1: Physicochemical Data & Identification

| Property | Specification / Detail | Technical Insight |

| IUPAC Name | 4-Amino-N-ethyl-2-methoxybenzamide | -- |

| CAS Number | 74011-58-8 | Distinct from Amisulpride (CAS 71675-85-9). |

| Molecular Formula | C₁₀H₁₄N₂O₂ | -- |

| Molecular Weight | 194.23 g/mol | Suitable for LC-MS detection [M+H]⁺ ~195.2. |

| Physical State | Solid (Crystalline powder) | Prone to electrostatic charging. |

| Solubility | DMSO, Methanol, DCM | Limited water solubility; use polar organics for stock solutions. |

| pKa (Predicted) | ~4.5 (Aniline), ~14 (Amide) | The amino group is weakly basic; will form salts with strong mineral acids. |

| Stability | Air/Light Sensitive | Critical: The aniline moiety oxidizes to form azo/nitroso species, leading to discoloration. |

Part 2: Hazard Identification & Toxicology (The "Why")

This section synthesizes GHS classifications with mechanistic toxicology. The primary hazards stem from the aniline substructure.

2.1 GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][4]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[4]

2.2 Mechanistic Toxicology

-

Metabolic Activation: Aromatic amines can undergo N-hydroxylation in the liver (via CYP450 enzymes). The resulting N-hydroxylamines are electrophilic and can bind to DNA or proteins, posing a theoretical genotoxic risk, although benzamides are generally less toxic than simple anilines.

-

Sensitization: The reactive amino group can act as a hapten, binding to skin proteins and potentially causing allergic contact dermatitis upon repeated exposure.

Part 3: Safe Handling & Engineering Controls (The "How")

Directive: Do not rely on standard PPE alone. Use the "Barrier-Containment-Neutralization" triad.

3.1 Engineering Controls

-

Primary Containment: Weighing must be performed inside a Powder Containment Balance Enclosure or a Fume Hood with a face velocity >0.5 m/s.

-

Inert Atmosphere: Due to oxidation sensitivity, store bulk material under Nitrogen or Argon.

3.2 Validated Handling Protocol

DOT Diagram 1: Exposure Response & Decision Logic This diagram illustrates the logical flow for handling spills or exposure, prioritizing containment and neutralization.

Caption: Decision tree for immediate response to spills or dermal exposure, highlighting the prohibition of organic solvents for skin cleaning to prevent enhanced absorption.

Part 4: Synthesis & Reaction Safety

As a researcher, you are likely using this compound to synthesize Amisulpride analogs or as an impurity standard.

4.1 Synthesis Pathway (Retrosynthetic View)

The compound is typically accessed via the amidation of 4-amino-2-methoxybenzoic acid (or its ester) with ethylamine.

DOT Diagram 2: Synthesis & Impurity Formation Visualizing the chemical lineage and potential degradation pathways.

Caption: Synthetic pathway showing the origin of the target molecule and its two primary degradation routes: oxidative dimerization and hydrolytic cleavage.

4.2 Standard Operating Procedure (SOP): Purity Verification

Context: Before using this material in biological assays, purity must be verified as the amine oxidizes over time.

-

Technique: HPLC-UV (Diode Array).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

-

Detection: 254 nm (aromatic ring) and 280 nm.

-

Acceptance Criteria:

-

Purity > 98.0% (Area %).[5]

-

No single impurity > 0.5%.

-

Visual Check: Material must be off-white. Yellow/Brown indicates significant oxidation.

-

Part 5: Emergency Response & Waste Management

5.1 Fire Fighting Measures

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.

-

Specific Hazards: Combustion generates Nitrogen Oxides (NOx) . Firefighters must wear SCBA. The material may melt and flow before burning.

5.2 Waste Disposal

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT flush down drains. This compound is harmful to aquatic life (Acute Tox Category 3 for aquatic environments is typical for substituted anilines).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77374, 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for substituted benzamides. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Amino-N-ethyl-2-methoxybenzamide from 4-amino-salicylic acid

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 4-Amino-N-ethyl-2-methoxybenzamide starting from 4-aminosalicylic acid (4-ASA) .[1] This benzamide derivative is a critical pharmacophore in the synthesis of orthopramides, including antiemetics and antipsychotics.

The primary challenge in this synthesis is the regioselective alkylation of the 2-hydroxyl group without alkylating the 4-amino group.[1] To ensure high purity and reproducibility (E-E-A-T), this protocol employs a protection-deprotection strategy using N-acetylation.[1] This method is superior to direct alkylation, which often yields complex mixtures of N-methylated and O-methylated byproducts.[1]

Key Chemical Transformations[1]

-

Fischer Esterification: Conversion of carboxylic acid to methyl ester.

-

Chemoselective N-Acetylation: Protection of the aniline nitrogen.[1]

-

Williamson Ether Synthesis: O-Methylation of the phenol.[1]

-

Amidation & Hydrolysis: Conversion of ester to N-ethyl amide and removal of the acetyl group.[1]

Synthetic Pathway Visualization

The following flow diagram illustrates the stepwise logic, ensuring regiocontrol and high yield.

Figure 1: Stepwise synthetic route emphasizing the N-protection strategy to ensure selective O-methylation.

Detailed Experimental Protocols

Stage 1: Esterification and N-Protection

Objective: Convert 4-ASA into a stable intermediate (Methyl 4-acetamido-2-hydroxybenzoate) suitable for methylation.[1]

Step 1.1: Synthesis of Methyl 4-aminosalicylate[1]

-

Reagents: 4-Aminosalicylic acid (1.0 eq), Methanol (10 vol), H₂SO₄ (conc., 1.5 eq).

-

Procedure:

-

Suspend 4-ASA in Methanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add concentrated H₂SO₄ dropwise at 0°C (Exothermic).

-

Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

-

Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2][3] Dry over Na₂SO₄ and concentrate.

-

Yield Target: >90% (Off-white solid).

-

Step 1.2: N-Acetylation[1]

-

Reagents: Methyl 4-aminosalicylate (1.0 eq), Acetic Anhydride (1.2 eq), Ethyl Acetate (solvent).

-

Procedure:

-

Dissolve the crude ester from Step 1.1 in Ethyl Acetate.

-

Cool to 0°C. Add Acetic Anhydride dropwise.

-

Stir at RT for 2 hours. The product often precipitates or can be crystallized.

-

Workup: Wash organic layer with water and brine.[1] Concentrate.

-

Checkpoint: This yields Methyl 4-acetamido-2-hydroxybenzoate .[1][3] The Acetyl group deactivates the nitrogen, preventing N-methylation in the next step.

-

Stage 2: Regioselective O-Methylation

Objective: Methylate the phenolic hydroxyl group.[1]

-

Critical Control: Use of Potassium Carbonate (K₂CO₃) in Acetone provides mild conditions that favor O-alkylation over N-alkylation of the amide.[1]

-

Reagents:

-

Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)[1]

-

Dimethyl Sulfate (DMS) (1.1 eq) [DANGER: Highly Toxic]

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

-

Acetone (10 vol)

-

-

Protocol:

-

Charge Acetone, Methyl 4-acetamido-2-hydroxybenzoate, and K₂CO₃ into a reactor.

-

Stir for 30 mins at RT to form the phenoxide anion.

-

Add Dimethyl Sulfate dropwise via syringe pump/dropping funnel to control exotherm.[1]

-

Heat to reflux (56°C) for 4–6 hours.

-

Validation: Monitor disappearance of the starting phenol by HPLC or TLC.

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize from Methanol/Water to remove trace DMS.

-

Product: Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2).[1][4][5]

-

Stage 3: Amidation and Deprotection

Objective: Install the N-ethyl amide and remove the acetyl protecting group.[1]

-

Reagents:

-

Methyl 4-acetamido-2-methoxybenzoate (1.0 eq)[1]

-

Ethylamine (70% aqueous solution, 5.0 eq)

-

Sodium Hydroxide (NaOH) (10% aq, 2.0 eq)

-

-

Protocol:

-

Amidation: In a pressure vessel (autoclave or sealed tube), dissolve the intermediate in Ethanol. Add Ethylamine solution.[1]

-

Heat to 80–90°C for 5–8 hours.

-

Deprotection (Hydrolysis): The acetyl group may partially survive amidation. To ensure complete removal, add 10% NaOH solution to the reaction mixture and reflux for 2 hours.

-

Workup: Cool to RT. Adjust pH to ~10. Extract with Dichloromethane (DCM).[8]

-

Purification: Concentrate DCM. Recrystallize from Ethanol/Ether.[1][9]

-

Analytical Data & Validation

| Parameter | Specification | Method |

| Appearance | White to pale beige crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Mass Spec | [M+H]⁺ = 195.1 (Calc for C₁₀H₁₄N₂O₂) | LC-MS |

| ¹H-NMR (DMSO-d₆) | δ 3.82 (s, 3H, -OCH₃), 1.10 (t, 3H, -CH₂CH ₃), 3.25 (q, 2H, -NCH ₂-), 5.8 (s, 2H, -NH₂), 7.6 (d, 1H, Ar-H) | 400 MHz NMR |

Critical Quality Attribute (CQA): The absence of the N-methylated impurity is the primary success metric. The N-acetyl protection strategy described above typically limits N-methyl impurities to <0.1%.[1]

Safety & Handling (HSE)

-

Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.

-

Ethylamine: Highly volatile and corrosive.[1] Use in a well-ventilated fume hood or sealed pressure reactor.[1]

-

4-Aminosalicylic Acid: Irritant.[1] Standard PPE (gloves, goggles) required.

References

-

Synthesis of Methyl 4-amino-2-methoxybenzo

-

Source: BenchChem Technical Support Center.[1]

- Relevance: Establishes the esterification and methyl

-

-

Methyl 4-acetamido-2-methoxybenzoate (Key Intermedi

-

Regioselective Methylation of Salicylic Acid Deriv

- Source: ACS Omega (2025).

- Relevance: Provides modern context on using DMS/Base for selective salicylate methyl

-

URL:[Link]

-

Amidation of Benzo

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 4093-29-2: Benzoic acid, 4-(acetylamino)-2-methoxy-, m… [cymitquimica.com]

- 5. Methyl 4-acetamido-2-methoxybenzoate | 4093-29-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC method development for benzamide impurities

Application Note: Strategic HPLC Method Development for Benzamide Impurities

Part 1: Introduction & Chemical Logic

The Benzamide Challenge in Pharmaceutical Analysis The benzamide pharmacophore (e.g., Metoclopramide, Amisulpride, Sulpiride) is a cornerstone of modern medicinal chemistry, particularly in antipsychotic and antiemetic therapeutics. However, its chemical stability presents a unique analytical paradox. The amide bond is susceptible to hydrolysis, yielding benzoic acid derivatives (acidic) and primary/secondary amines (basic).

This creates a "Mixed-Mode" separation challenge:

-

Acidic Impurities: Require acidic pH to suppress ionization and increase retention on C18.

-

Basic Impurities: Highly polar and prone to severe peak tailing due to interaction with residual silanols on the silica support.

-

Neutral/Hydrophobic Parent: Requires high organic strength for elution.

This guide moves beyond generic "screening" and provides a mechanistic approach to separating benzamide from its critical process and degradation impurities.

Part 2: The Chemical Logic of Separation

To develop a robust method, we must first map the degradation pathway and correlate it with chromatographic behavior.

Mechanism of Action:

-

Hydrolysis: Under stress (acid/base/heat), the amide bond cleaves.

-

Chromatographic Consequence:

-

Degradant 1 (Benzoic Acid): Ionizable (pKa ~4.2). At neutral pH, it is anionic (COO-) and elutes in the void volume. At pH < 3, it is neutral (COOH) and retains well.

-

Degradant 2 (Amine): Basic (pKa ~9-10). Always protonated at acidic pH. Prone to cation-exchange interactions with silanols.

Visualization: Degradation Pathway & Separation Strategy

Caption: Hydrolytic degradation of benzamides creates divergent polarity and ionization behaviors, necessitating a low-pH mobile phase strategy.

Part 3: Method Development Protocol

Step 1: Column Selection (The Foundation)

Do not start with a generic C18. Benzamides require specific stationary phase architectures to mitigate basic tailing.

| Column Type | Suitability | Mechanism | Recommendation |

| Standard C18 | Low | High silanol activity often leads to tailing for basic amines. | Avoid unless "End-capped". |

| Polar-Embedded C18 | High | Embedded polar group (amide/carbamate) shields silanols and provides unique selectivity for acids. | Primary Choice (e.g., Waters SymmetryShield, Agilent Bonus-RP). |

| Phenyl-Hexyl | Medium/High | Pi-Pi interactions provide alternative selectivity for aromatic benzamides. | Use if C18 fails to separate isomers. |

| PFP (Pentafluorophenyl) | High | Excellent for separating halogenated benzamide impurities and regioisomers. | Use for complex isomeric mixtures. |

Step 2: Mobile Phase Engineering

The "Sweet Spot" for benzamide separation is pH 2.5 – 3.0 .

-

Why pH 2.5?

-

Benzoic Acid Impurities: Fully protonated (COOH), ensuring they retain on the column rather than eluting in the void.

-

Basic Amines: Fully protonated, but the low pH suppresses silanol ionization (Si-OH rather than Si-O-), reducing tailing.

-

-

Buffer Selection:

-

Phosphate (20-50 mM): Best peak shape and pH stability. Disadvantage: Non-volatile (not MS compatible).

-

Formate (0.1%): MS compatible. Disadvantage: Lower buffering capacity at pH 2.5 compared to phosphate.

-

Step 3: Gradient Optimization

Benzamide impurities often span a wide polarity range. An isocratic method is rarely sufficient.

Generic Gradient Protocol:

-

Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

| Time (min) | % B | Event |

| 0.0 | 5 | Initial hold to retain polar amines/acids. |

| 2.0 | 5 | Isocratic hold. |

| 15.0 | 60 | Linear ramp to elute parent and hydrophobic dimers. |

| 20.0 | 90 | Wash step. |

| 20.1 | 5 | Re-equilibration. |

| 25.0 | 5 | End of run. |

Part 4: Validated Experimental Protocol

Objective: To separate a benzamide API from its hydrolytic degradants (Benzoic acid derivative) and synthetic precursors.

1. Reagents & Standards:

-

API Standard: 1.0 mg/mL in Methanol.

-

Impurity Stock: 0.1 mg/mL of Benzoic Acid derivative and Amine precursor.

-

Buffer: Dissolve 2.72g KH₂PO₄ in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (85%). Filter through 0.45µm nylon filter.

2. Chromatographic Conditions:

-

System: HPLC with PDA (Photodiode Array) detector.

-

Column: Agilent ZORBAX SB-C18 or Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm). Note: These columns are sterically protected/charged surface hybrid to resist acid hydrolysis and reduce tailing.

-

Wavelength: 254 nm (Primary), 210 nm (for non-chromophoric amines).

-

Temperature: 30°C (Control is critical for reproducibility).

3. System Suitability Criteria (Self-Validating):

-

Resolution (Rs): > 2.0 between Benzoic Acid impurity and Parent peak.

-

Tailing Factor (T): < 1.5 for the Parent Benzamide peak.

-

Precision: RSD < 2.0% for 5 replicate injections of the standard.

Workflow Logic Diagram

Caption: Decision tree for optimizing mobile phase and stationary phase based on impurity behavior.

Part 5: Troubleshooting & Optimization

Issue 1: Peak Tailing of the Benzamide Parent

-

Cause: Interaction between the protonated amide nitrogen and free silanols on the silica surface.

-

Solution:

-

Column Switch: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column.

-

Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites). Note: Only use TEA with robust columns (pH limits).

-

Increase Buffer Strength: Increase phosphate concentration from 20mM to 50mM to mask silanol effects.

-

Issue 2: Poor Retention of Acidic Impurities

-

Cause: pH is too high (> 3.5). The benzoic acid derivative is ionizing (COO-).

-

Solution: Lower mobile phase pH to 2.2 – 2.5. Ensure the buffer has capacity in this range (Phosphate is ideal; Acetate is poor at pH 2.5).

Issue 3: Co-elution of Isomers (Ortho/Meta/Para)

-

Cause: Similar hydrophobicity on C18.

-

Solution: Switch to a Phenyl-Hexyl or PFP column. The Pi-Pi interaction differences between isomers often provide the necessary selectivity that C18 lacks.

References

-

International Conference on Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]

-

Agilent Technologies. (2024). HPLC Column Selection Guide: Strategies for Basic Compounds. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Application Note: Establishing and Qualifying 4-Amino-N-ethyl-2-methoxybenzamide as a Reference Standard for Quality Control

Abstract

This document provides a comprehensive guide for the qualification and use of 4-Amino-N-ethyl-2-methoxybenzamide as a reference standard in a Quality Control (QC) setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing the identity, purity, and potency of this critical reagent. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and considerations for proper handling and storage to maintain the integrity of the standard. This guide emphasizes the principles of scientific integrity and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical quality control, reference standards are the cornerstone of analytical testing, serving as the basis for definitive identification and quantitative measurements of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and validate analytical methods.[2][3] The quality of a reference standard directly impacts the accuracy and reliability of analytical data, which in turn ensures the safety and efficacy of the final drug product.

The International Council for Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides a framework for the establishment and control of reference standards.[4][5][6] Primary reference standards are substances shown through extensive analytical testing to be authentic and of high purity.[1] Secondary reference standards, often used for routine laboratory analysis, are qualified against the primary standard.[1] This application note details the necessary steps to qualify a batch of 4-Amino-N-ethyl-2-methoxybenzamide as a primary or secondary reference standard.

Physicochemical Properties of 4-Amino-N-ethyl-2-methoxybenzamide

4-Amino-N-ethyl-2-methoxybenzamide is a benzamide derivative with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N₃O₂ | PubChem[7] |

| Molecular Weight | 265.35 g/mol | PubChem[7] |

| CAS Number | 3761-48-6 | PubChem[7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and acetonitrile |

Understanding these fundamental properties is crucial for developing appropriate analytical methods and for safe handling and storage.

Qualification Workflow for a Reference Standard

The qualification of a new batch of a reference standard is a multi-step process designed to unequivocally confirm its identity and purity. This workflow ensures that the standard is suitable for its intended analytical purpose.

Caption: A typical workflow for the qualification of a chemical reference standard.

Analytical Protocols for Qualification

The following protocols are provided as examples and should be validated for their specific application.

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound, which is a fundamental aspect of its identity.

Protocol:

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of 4-Amino-N-ethyl-2-methoxybenzamide (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Acceptance Criteria: The observed mass-to-charge ratio (m/z) for the primary ion should be within ± 0.2 Da of the theoretical value (266.18 for [C₁₄H₂₄N₃O₂]⁺).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom. This is a powerful technique for unambiguous structure confirmation.

Protocol:

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values of the acquired spectra should be consistent with the known structure of 4-Amino-N-ethyl-2-methoxybenzamide.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a high-resolution separation technique used to determine the purity of a substance by separating it from any potential impurities. It can also be used to determine the potency (assay) of the reference standard when compared to a primary standard.

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A similar methodology has been shown to be effective for related benzamide compounds.[8][9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Analysis: Inject the standard solution and record the chromatogram.

-

Data Analysis:

-

Purity: Calculate the area percentage of the main peak relative to the total area of all peaks. The purity should typically be ≥ 99.5%.

-

Assay (if applicable): Compare the peak area response of the candidate standard to that of a pre-existing, highly characterized primary reference standard.

-

Caption: A generalized workflow for performing HPLC analysis for purity and assay.

Certificate of Analysis (CoA) and Handling

Upon successful qualification, a Certificate of Analysis (CoA) should be generated. This document should include:

-

The name of the material.

-

Lot number.

-

Assigned purity and/or potency.

-

The analytical methods used for characterization.

-

Storage conditions.

-

A re-test or expiry date.

Storage and Handling: To ensure the long-term stability of the reference standard, it should be stored in a well-sealed container, protected from light and moisture, and kept at a controlled temperature as determined by stability studies.[10] For 4-Amino-N-ethyl-2-methoxybenzamide, storage in a cool, dark, and dry place is recommended.

Conclusion